molecular formula C10H16N4O B11728915 1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine

1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine

Cat. No.: B11728915
M. Wt: 208.26 g/mol
InChI Key: SYZYCCCZUKPAJK-UHFFFAOYSA-N
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Description

1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group, a pyrrolidinylcarbonyl group, and an amine group

Preparation Methods

The synthesis of 1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine typically involves the reaction of ethyl hydrazine with a suitable pyrrolidinone derivative under controlled conditions. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate these targets, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine: This compound has a similar structure but differs in the position of the amine group, which may result in different biological activities.

    Substituted Pyrazoles: Other pyrazole derivatives with different substituents can be compared to highlight the unique properties of this compound.

Biological Activity

1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine is a synthetic compound that has attracted attention in pharmacological research due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pyrazole ring with an ethyl group and a pyrrolidin-1-ylcarbonyl substituent. Its molecular formula is C10H14N4OC_{10}H_{14}N_4O with a molecular weight of approximately 206.24 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Receptor Modulation : It may interact with various receptors, influencing cell signaling pathways that regulate cell growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. It has been evaluated for its efficacy in inhibiting the growth of pathogens, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has demonstrated potential anticancer activity, particularly against specific cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

Research indicates that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This property makes it a potential therapeutic agent for conditions characterized by chronic inflammation.

Research Findings and Case Studies

StudyFindings
Antimicrobial Study The compound was tested against multiple bacterial strains, showing significant inhibition of growth, particularly against Gram-positive bacteria.
Anticancer Evaluation In vitro assays revealed that the compound induced apoptosis in cancer cell lines, with IC50 values indicating effective concentration levels for therapeutic use.
Anti-inflammatory Assessment Inflammatory models demonstrated reduced cytokine levels upon treatment with the compound, highlighting its potential as an anti-inflammatory agent.

Structural Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrazole ring significantly influence its potency and selectivity against different biological targets.

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

(3-amino-1-ethylpyrazol-4-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C10H16N4O/c1-2-14-7-8(9(11)12-14)10(15)13-5-3-4-6-13/h7H,2-6H2,1H3,(H2,11,12)

InChI Key

SYZYCCCZUKPAJK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)N)C(=O)N2CCCC2

Origin of Product

United States

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